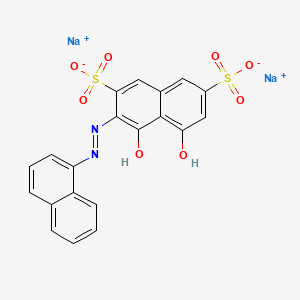

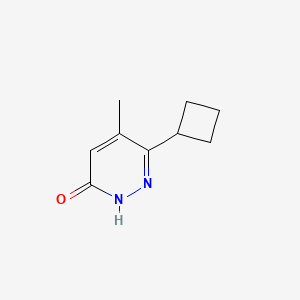

![molecular formula C9H13Cl2N3 B1492500 [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride CAS No. 1822672-63-8](/img/structure/B1492500.png)

[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride

Übersicht

Beschreibung

[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride, also known as PEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PEA is a naturally occurring compound in the body that has been found to have anti-inflammatory and analgesic effects.

Wissenschaftliche Forschungsanwendungen

Pyrrole and Derivatives

- Chemical Structure and Properties : Pyrrole is an aromatic heterocycle with extensive delocalization of nitrogen electrons, leading to pronounced aromatic character and lack of basicity (Anderson & Liu, 2000).

- Synthetic Applications : Pyrrole derivatives are often prepared through condensation reactions involving amines and carbonyl-containing compounds. These derivatives serve as intermediates in various chemical syntheses (Anderson & Liu, 2000).

- Utility in Chemical Engineering : Certain pyrrole derivatives, like polypyrroles, form electrically conducting, stable, and flexible films, useful in materials science (Anderson & Liu, 2000).

Synthesis and Chemical Reactions

- C-H Functionalization : Cyclic amines, including pyrrolidine, undergo redox-annulations with α,β-unsaturated carbonyl compounds, leading to ring-fused pyrrolines and pyrroles (Kang et al., 2015).

- One-Pot Multicomponent Synthesis : Polysubstituted pyrroles can be synthesized efficiently through a one-pot multicomponent reaction. This method has been used to synthesize highly substituted benz[g]indoles (Lin et al., 2011).

Environmental and Analytical Applications

- Analysis in Water : Aliphatic amines, including pyrrolidine, can be determined in wastewater and surface water at sub-ppb levels using derivatization methods (Sacher et al., 1997).

Crystal Engineering

- Supramolecular Structures : Pyrrole-2-carboxylates have been used to create hexagonal and grid supramolecular structures, demonstrating robustness in crystal engineering applications (Yin & Li, 2006).

Pharmaceutical Research

- Antipsychotic Agent Synthesis : N-Ethyl-2-aminomethyl pyrrolidine is an intermediate in the synthesis of sulpiride, an important antipsychotic agent (Wu Ting, 2001).

Wirkmechanismus

Target of Action

The primary targets of [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is known that the compound has potent activities against fgfr1, 2, and 3

Result of Action

The result of the action of this compound is the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .

Eigenschaften

IUPAC Name |

2-pyrrolo[2,3-b]pyridin-7-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c10-4-7-12-6-1-2-8-3-5-11-9(8)12;;/h1-3,5-6H,4,7,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONZZOOHAQIEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=CC2=C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-dichloro-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole](/img/structure/B1492425.png)

![Diethyl (2S)-2-[(3-ethoxy-3-oxopropyl)amino]butanedioate](/img/structure/B1492427.png)

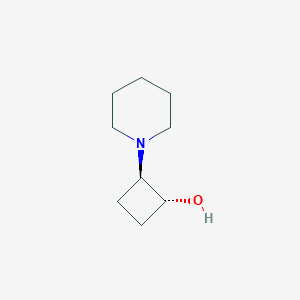

![trans-2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1492431.png)

![2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol](/img/structure/B1492436.png)

![pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1492437.png)

![Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1492438.png)

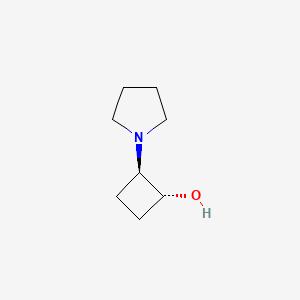

![trans-2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1492439.png)